Low-Enrichment Protein Synthesis by GC-C-IRMS
DL-Valine-1-13C (as [1-13C]valine) was validated in a GC-C-IRMS method for measuring protein fractional synthetic rates (FSRs). The method demonstrated a robust measurement range for [1-13C]valine enrichments from 0 to 1.5 MPE (S.D. ±0.01 MPE, n=3). In contrast, unlabeled valine cannot provide an enrichment measurement and alternative 2-13C or 13C5 isotopologues produce different mass shifts (e.g., M+1, M+2, M+5) requiring separate method validation [1].
| Evidence Dimension | Measurable Enrichment Range (MPE) for Protein FSR |
|---|---|
| Target Compound Data | 0 to 1.5 MPE with S.D. ±0.01 MPE (n=3) |
| Comparator Or Baseline | Unlabeled Valine: Enrichment not applicable (0 MPE); Alternative 2-13C or 13C5 isotopologues: Different mass shift (M+1 vs. M+2/M+5) |
| Quantified Difference | Provides a distinct +1 Da mass shift with a validated quantification limit of 0.0002 tracer mole ratio. |
| Conditions | GC-C-IRMS analysis of N-methoxycarbonyl methyl ester derivative of valine from protein hydrolysates; continuous 6 h infusion protocol. |
Why This Matters
This validated performance data confirms the compound's suitability for established, low-abundance protein turnover studies, a key differentiator for labs seeking to replicate published GC-C-IRMS methods.
- [1] Kulik, W. et al. Determination of delta13C values of valine in protein hydrolysate by gas chromatography-combustion isotope ratio mass spectrometry. J Chromatogr B Biomed Sci Appl. 1998; 710(1-2):37-47. DOI: 10.1016/s0378-4347(98)00090-5. View Source
